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Compound of Interest

Compound Name: Tilisolol

Cat. No.: B1201935

An In-depth Technical Guide to Tilisolol (C17H24N203): Chemical Structure and Properties

Introduction

Tilisolol is a pharmacologically active compound with the chemical formula C17H24N20s. It is
classified as a non-selective beta-adrenergic antagonist, commonly referred to as a beta-
blocker.[1][2] A distinguishing feature of Tilisolol is its dual mechanism of action; in addition to
blocking both beta-1 and beta-2 adrenergic receptors, it exhibits vasodilatory properties by
opening ATP-sensitive potassium channels.[1][2] This technical guide provides a
comprehensive overview of the chemical structure, physicochemical and pharmacological
properties, mechanisms of action, and relevant experimental protocols for Tilisolol, intended
for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of Tilisolol is characterized by a 4-(3-(tert-butylamino)-2-
hydroxypropoxy)-2-methylisoquinolin-1-one backbone.[3]

Table 1: Chemical Identifiers for Tilisolol
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Identifier Value

(RS)-4-[3-(tert-butylamino)-2-
IUPAC Name hydroxypropoxy]-2-methylisoquinolin-1-
one

85136-71-6 (Free Base)[3], 62774-96-3

CAS Number )
(Hydrochloride)[3]
CC(C)

SMILES (C)NCC(COC1=CN(C(=0)C2=CC=CC=C21)C)
0]

InChl=1S/C17H24N203/c1-17(2,3)18-9-
InChl 12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-
13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3

| InChiKey | TWVUMMQUXMYOOH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution,
metabolism, and excretion (ADME) profile. While comprehensive experimental data for
Tilisolol is limited in publicly available literature, key calculated and known properties are
summarized below.

Table 2: Physicochemical Properties of Tilisolol
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Property Value Notes
Molecular Formula C17H24N203

Molecular Weight 304.39 g/mol [3]
Monoisotopic Mass 304.17868 Da Predicted

Predicted measure of

XlogP 11 _ .
lipophilicity.
] ] ] Experimental data not found in
Melting Point Not available ) .
reviewed literature.
- ) Experimental data not found in
Aqueous Solubility Not available

reviewed literature.

| pKa | Not available | Experimental data not found in reviewed literature. |

Pharmacology

Tilisolol's pharmacological profile is defined by its dual mechanism of action, which makes it

distinct from many other beta-blockers.[1][2]

Mechanism of Action

» Beta-Adrenergic Receptor Blockade: Tilisolol is a non-selective antagonist of beta-1 and

beta-2 adrenergic receptors.[1][2] By blocking these receptors, it inhibits the action of

endogenous catecholamines like epinephrine and norepinephrine.[4] This leads to a

reduction in heart rate and myocardial contractility, contributing to its antihypertensive

effects.[1][2]

e ATP-Sensitive Potassium (K-ATP) Channel Opening: Tilisolol induces vasodilation by

opening ATP-sensitive potassium channels in vascular smooth muscle.[1][5][6] This action

leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent

relaxation of the smooth muscle, resulting in vasodilation. This effect is particularly noted in

coronary arteries.[6]

Pharmacodynamics

© 2025 BenchChem. All rights reserved.

3/12 Tech Support


https://en.wikipedia.org/wiki/Tilisolol
https://www.benchchem.com/product/b1201935?utm_src=pdf-body
https://www.smolecule.com/products/s1828902
https://www.genome.jp/dbget-bin/www_bget?dr:D01795
https://www.benchchem.com/product/b1201935?utm_src=pdf-body
https://www.smolecule.com/products/s1828902
https://www.genome.jp/dbget-bin/www_bget?dr:D01795
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tilisolol-hydrochloride
https://www.smolecule.com/products/s1828902
https://www.genome.jp/dbget-bin/www_bget?dr:D01795
https://www.benchchem.com/product/b1201935?utm_src=pdf-body
https://www.smolecule.com/products/s1828902
https://pubmed.ncbi.nlm.nih.gov/1687596/
https://pubmed.ncbi.nlm.nih.gov/8723167/
https://pubmed.ncbi.nlm.nih.gov/8723167/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The primary pharmacodynamic effects of Tilisolol are on the cardiovascular system. In human
studies, Tilisolol administration has been shown to decrease heart rate and mean blood
pressure.[7] Unlike propranolol, Tilisolol does not appear to cause peripheral vasoconstriction
or increase forearm vascular resistance.[7] Its vasodilatory action is more pronounced in
coronary resistance vessels than in large coronary arteries.[6]

Table 3: Pharmacodynamic Parameters of Tilisolol

Parameter Value Receptor/System

| Binding Affinity (Ki) | 159.0 nM | Beta-Adrenergic Receptors (subtype not specified)[1] |

Pharmacokinetics

The study of Tilisolol's pharmacokinetics reveals how the body processes the drug.

Table 4: Summary of Tilisolol Pharmacokinetic Properties

ADME Parameter Description

After oral administration, Tilisolol is
reported to be rapidly absorbed from the

Absorption gastrointestinal tract, with peak plasma
concentrations typically reached within
one to two hours.[4]

In animal studies, Tilisolol has been shown to

Distribution o ) ) ]
distribute into various tissues.[8]
Metabolism Tilisolol is primarily metabolized in the liver.[4]
_ The drug and its metabolites are excreted via
Excretion

the kidneys.[4]

| Half-life | Tilisolol is described as having a relatively long half-life, which may allow for once-
daily dosing.[4] Specific quantitative data in humans is not readily available. |
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Signaling Pathways
Beta-Adrenergic Receptor Antagonism

Tilisolol competitively binds to 3-adrenergic receptors, preventing the activation of adenylyl
cyclase by G-proteins and the subsequent production of cyclic AMP (cAMP). This blockade
mitigates the downstream effects of catecholamines on cardiac muscle, such as increased
heart rate and contractility.
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Beta-Adrenergic Receptor Antagonism by Tilisolol

ATP-Sensitive K* Channel Opening

In vascular smooth muscle cells, Tilisolol promotes the opening of ATP-sensitive potassium
(K-ATP) channels. The resulting efflux of K* ions leads to hyperpolarization of the cell
membrane, which in turn causes the closure of voltage-gated calcium channels. The decrease
in intracellular calcium leads to muscle relaxation and vasodilation.
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Experimental Protocols

The following sections detail methodologies for key experiments relevant to the
characterization of Tilisolol.

Radioligand Binding Assay for Beta-Adrenergic
Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of
Tilisolol for beta-adrenergic receptors.

o Objective: To quantify the affinity of Tilisolol for 3-adrenergic receptors.
* Methodology:

o Membrane Preparation:
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» Homogenize tissue or cells expressing [-adrenergic receptors (e.g., rat heart ventricles,
CHO cells expressing human B1 or 2 receptors) in an ice-cold lysis buffer (e.g., 50mM
Tris-HCI, 5 mM MgClz, 1 mM EDTA, pH 7.4) with protease inhibitors.

» Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

» Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell
membranes.

» Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine
protein concentration using a suitable method (e.g., BCA assay).

o Assay:

» |In a 96-well plate, combine the membrane preparation, a fixed concentration of a
suitable radioligand (e.qg., [BH]-CGP 12177, a non-selective (3-antagonist), and varying
concentrations of unlabeled Tilisolol.

» Total binding is determined in the absence of a competitor, while non-specific binding is
measured in the presence of a high concentration of a non-radiolabeled antagonist
(e.g., 10 uM propranolol).

o Incubation:

» Incubate the plates at a controlled temperature (e.g., 30-37°C) for a duration sufficient
to reach equilibrium (e.g., 60-180 minutes).[1]

o Filtration:

» Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C,
pre-soaked in polyethyleneimine to reduce non-specific binding).

» Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
o Quantification:

» Measure the radioactivity trapped on the filters using a scintillation counter.
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o Data Analysis:
» Calculate specific binding (Total Binding - Non-specific Binding).

» Plot the percentage of specific binding against the log concentration of Tilisolol to
generate a competition curve and determine the ICso value.

» Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where
[L] is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Radioligand Binding Assay

Vasorelaxation Assay in Isolated Rat Aorta

This protocol is based on studies investigating the vasodilatory effects of Tilisolol.[5]
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» Objective: To measure the vasorelaxant effect of Tilisolol and determine its dependence on
K-ATP channels.

o Methodology:

o

Tissue Preparation:
» |solate the thoracic aorta from a rat and cut it into rings (2-3 mm in length).

= Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained
at 37°C and bubbled with 95% Oz / 5% CO-.

Contraction:

[¢]

» Pre-contract the aortic rings with a contracting agent, such as potassium chloride (KClI,
e.g., 20 mM) or phenylephrine, to induce a stable tonic contraction.

[e]

Drug Application:

» Once a stable contraction is achieved, add Tilisolol cumulatively in increasing
concentrations (e.g., 107> to 10-3 M).

» Record the isometric tension to measure the degree of relaxation.

[¢]

Mechanism Investigation:

» To investigate the role of K-ATP channels, repeat the experiment in the presence of a K-
ATP channel blocker, such as glibenclamide. A rightward shift in the concentration-
response curve for Tilisolol would indicate the involvement of these channels.[5]

[¢]

Data Analysis:
» Express the relaxation as a percentage of the pre-contraction tension.

» Plot the percentage of relaxation against the log concentration of Tilisolol to generate a
dose-response curve and calculate parameters such as ECso.

Patch-Clamp Electrophysiology
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This protocol is based on a study of Tilisolol's effects on cardiac ion channels in guinea pig
ventricular myocytes.[9][10]

o Objective: To measure the effects of Tilisolol on transmembrane ionic currents.
o Methodology:
o Cell Isolation:

» |solate single ventricular myocytes from a guinea pig heart using enzymatic digestion.

[e]

Recording:

» Perform whole-cell patch-clamp recordings using a patch-clamp ampilifier.

» Use appropriate internal (pipette) and external (bath) solutions to isolate specific ionic
currents (e.g., L-type Ca2* current, I(Ca,L); delayed rectifier K* current, 1(K)).

[¢]

Drug Application:

» After establishing a stable whole-cell recording, perfuse the cell with a control solution
and then with solutions containing different concentrations of Tilisolol (e.g., 10 uM, 100

HM).[9]

[¢]

Voltage Protocols:

» Apply specific voltage-clamp protocols to elicit the currents of interest and measure
parameters such as current amplitude and inactivation kinetics.

[¢]

Data Analysis:

» Analyze the recorded currents to determine the effect of Tilisolol on each specific ion
channel. Compare the current characteristics before, during, and after drug application.

Conclusion

Tilisolol (C17H24N203) is a non-selective beta-adrenergic antagonist with a unique vasodilating
property mediated by the opening of ATP-sensitive potassium channels. This dual mechanism
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of action provides a distinct pharmacological profile compared to other beta-blockers. While its
core chemical structure and qualitative pharmacological effects are well-documented, a notable
gap exists in the publicly available literature regarding specific quantitative physicochemical
data and detailed human pharmacokinetic parameters. The experimental protocols outlined in
this guide provide a framework for the further investigation and characterization of Tilisolol for
research and drug development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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